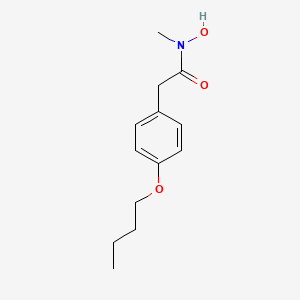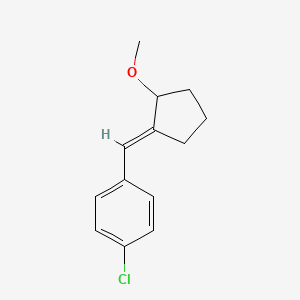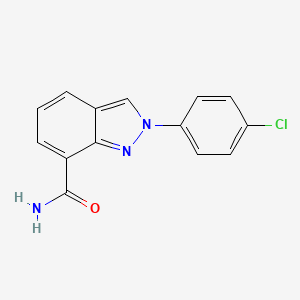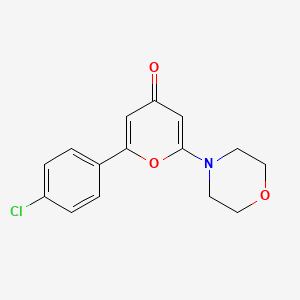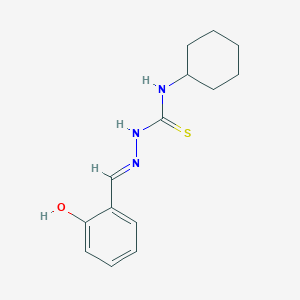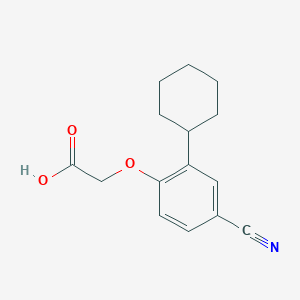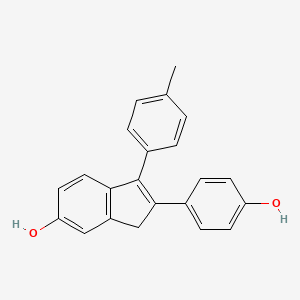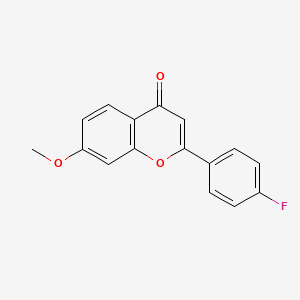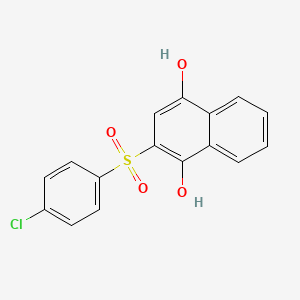
2-(4-Chlorophenylsulfonyl)naphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯苯磺酰基)萘-1,4-二醇是一种化学化合物,分子式为C16H11ClO2S。其特征在于萘-1,4-二醇结构上连接着一个氯苯磺酰基。
准备方法
合成路线和反应条件
2-(4-氯苯磺酰基)萘-1,4-二醇的合成通常涉及用4-氯苯磺酰氯对萘-1,4-二醇进行磺酰化。反应通常在吡啶或三乙胺等碱的存在下进行,以中和反应过程中生成的盐酸。反应条件通常包括:
温度: 室温至50°C
溶剂: 二氯甲烷或氯仿
反应时间: 2-4小时
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和收率。采用重结晶或柱色谱等纯化步骤以获得纯化合物。
化学反应分析
反应类型
2-(4-氯苯磺酰基)萘-1,4-二醇会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 磺酰基可以被还原为硫醚。
取代: 氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬在酸性条件下。
还原: 氢化铝锂或硼氢化钠在无水溶剂中。
取代: 甲醇钠或叔丁醇钾在极性非质子溶剂中。
主要产物
氧化: 形成萘醌衍生物。
还原: 形成硫醚衍生物。
取代: 形成各种取代的萘衍生物。
科学研究应用
2-(4-氯苯磺酰基)萘-1,4-二醇在科学研究中有多种应用,包括:
化学: 用作有机合成中的构建模块,以及各种化学反应中的试剂。
生物学: 研究其作为抑制结核分枝杆菌中FabH等酶的潜在能力.
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发特种化学品和材料。
作用机制
2-(4-氯苯磺酰基)萘-1,4-二醇的作用机制涉及其与特定分子靶标的相互作用。 例如,它通过与活性位点结合并阻止对细菌生长至关重要的脂肪酸的合成来抑制结核分枝杆菌中的FabH酶 。该化合物的磺酰基和羟基在其结合亲和力和抑制活性中起着至关重要的作用。
相似化合物的比较
类似化合物
2-植烷基-1,4-二羟基萘: 萘-1,4-二醇衍生物,具有植烷基.
磺酰基萘-1,4-二醇: 萘环上具有不同取代基的各种衍生物.
独特性
2-(4-氯苯磺酰基)萘-1,4-二醇的独特性在于存在氯苯磺酰基,它赋予其独特的化学性质和生物活性。它抑制特定酶的能力及其潜在的治疗应用使其有别于其他类似化合物。
属性
分子式 |
C16H11ClO4S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfonylnaphthalene-1,4-diol |
InChI |
InChI=1S/C16H11ClO4S/c17-10-5-7-11(8-6-10)22(20,21)15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9,18-19H |
InChI 键 |
SXWUEZFUYNUEML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
